molecular formula C12H9FN2O B185231 N-(4-fluorophenyl)pyridine-3-carboxamide CAS No. 24303-06-8

N-(4-fluorophenyl)pyridine-3-carboxamide

Cat. No. B185231
Key on ui cas rn: 24303-06-8
M. Wt: 216.21 g/mol
InChI Key: SRPXJYRIMMGYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748623B2

Procedure details

As described in Method B, N-(4-fluoro-phenyl)-6-mercapto-nicotinamide IIa (372 mg, 1.5 mmol) and 2-bromomethyl-5-trifluoromethoxy-phenylboronic acid (572 mg, 1.5 mmol) were suspended in DMF (15 ml). To the reaction flask DIPEA (261 μL, 1.5 mmol) was added and the reaction was stirred for 30 minutes. Reaction completion was monitored by LC-MS. Cold water (100 mL) was added and the precipitate was collected by filtration and washed several times with cold water to afford 724.8 mg (88% yield, >90% purity by LC-MS) of the off-white solid product, 6-(2-boronic pinacol ester-5-trifluoromethoxy-benzylsulfanyl)-N-(4-fluoro-phenyl)-nicotinamide. ESI-MS m/z=549.1 [M+H+].
Name
N-(4-fluoro-phenyl)-6-mercapto-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromomethyl-5-trifluoromethoxy-phenylboronic acid
Quantity
572 mg
Type
reactant
Reaction Step Two
Name
Quantity
261 μL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])[C:10]2[CH:15]=[CH:14][C:13](S)=[N:12][CH:11]=2)=[CH:4][CH:3]=1.BrCC1C=CC(OC(F)(F)F)=CC=1B(O)O.CCN(C(C)C)C(C)C.O>CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:17])[C:10]2[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
N-(4-fluoro-phenyl)-6-mercapto-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(C1=CN=C(C=C1)S)=O
Step Two
Name
2-bromomethyl-5-trifluoromethoxy-phenylboronic acid
Quantity
572 mg
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)OC(F)(F)F)B(O)O
Step Three
Name
Quantity
261 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction completion
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed several times with cold water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(C1=CN=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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